(S)-2-(3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-oxoazepan-1-yl)acetic acid
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Description
(S)-2-(3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-oxoazepan-1-yl)acetic acid, also known as this compound, is a useful research compound. Its molecular formula is C23H24N2O5 and its molecular weight is 408.4 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound, also known as Fmoc-[3S]-3-amino-1-carboxymethylcaprolactame, is the amine group in peptide synthesis . The compound acts as a protecting group for the amine, preventing it from reacting with other substances during the synthesis process .
Mode of Action
The compound interacts with its target by forming a carbamate with the amine group . This is achieved by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), a process that introduces the Fmoc group . The Fmoc group serves as a protective barrier , preventing the amine from reacting with other substances during peptide synthesis .
Biochemical Pathways
The compound affects the peptide synthesis pathway . By protecting the amine group, it allows for the controlled formation of peptide bonds . This ensures that the peptide chain grows in the desired sequence, without unwanted side reactions .
Pharmacokinetics
The compound’s pharmacokinetics are largely determined by its role as a protecting group in peptide synthesis. It is stable under acidic conditions , but can be rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Result of Action
The result of the compound’s action is the successful synthesis of peptides with the desired sequence . By protecting the amine group, it prevents unwanted side reactions and ensures that the peptide chain grows in the correct order .
Action Environment
The compound’s action, efficacy, and stability are influenced by the chemical environment during peptide synthesis. It is stable under acidic conditions, but can be removed under basic conditions . The presence of piperidine, a base, is often used to remove the Fmoc group when it is no longer needed .
Properties
IUPAC Name |
2-[(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-oxoazepan-1-yl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O5/c26-21(27)13-25-12-6-5-11-20(22(25)28)24-23(29)30-14-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19/h1-4,7-10,19-20H,5-6,11-14H2,(H,24,29)(H,26,27)/t20-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYSRRJZAOFHCSC-FQEVSTJZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C(C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C(=O)[C@H](C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30373294 |
Source
|
Record name | Fmoc-[3S]-3-amino-1-carboxymethylcaprolactame | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30373294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
142855-79-6 |
Source
|
Record name | Fmoc-[3S]-3-amino-1-carboxymethylcaprolactame | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30373294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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